molecular formula C10H7FN2OS B1487937 6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1480536-36-4

6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1487937
CAS No.: 1480536-36-4
M. Wt: 222.24 g/mol
InChI Key: GNASUWGMVPIVMM-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Biginelli reaction, which involves the condensation of an aldehyde, β-keto ester, and urea or thiourea under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of 6-(2-Fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(2-Fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biological processes. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring.

  • Fluorophenyl derivatives: Compounds with fluorophenyl groups attached to different heterocyclic rings.

Uniqueness: 6-(2-Fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific combination of a fluorophenyl group and a thioxo-dihydropyrimidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

6-(2-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNASUWGMVPIVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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